molecular formula C11H12BrClN2O B6629815 N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide

N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B6629815
M. Wt: 303.58 g/mol
InChI Key: NGRNRYRDTDYNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCP belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds that exhibit similar biological activities. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide. One area of research could be to investigate the potential therapeutic applications of this compound in diseases such as Alzheimer's disease and Parkinson's disease, which are characterized by neuroinflammation and neuronal cell death. Another area of research could be to investigate the potential use of this compound as a chemotherapeutic agent in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in the body.

Synthesis Methods

N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide can be synthesized by reacting 4-bromo-3-chloroaniline with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a melting point of 138-140°C.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been found to have antitumor activity in some cancer cell lines.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-9-4-3-8(7-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNRYRDTDYNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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